4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline
Overview
Description
“4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline” is a chemical compound with the CAS Number: 1156664-91-3 . It has a molecular weight of 225.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H11N5/c13-10-4-2-9 (3-5-10)8-11-15-16-12-14-6-1-7-17 (11)12/h1-7H,8,13H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 225.25 .Scientific Research Applications
Antibacterial and Antimicrobial Applications
One significant area of application for these compounds is in combating bacterial infections, particularly against antibiotic-resistant strains of bacteria such as Staphylococcus aureus. Triazole and triazolopyrimidine hybrids have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, among other targets, demonstrating broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).
Antiplatelet and Antithrombotic Effects
Ticagrelor, a cyclopentyl-triazolo-pyrimidine antiplatelet agent, exemplifies the application of triazolopyrimidines in managing acute coronary syndromes. It selectively inhibits adenosine diphosphate-induced platelet aggregation, offering a reversible binding to the P2Y12 receptor, which is crucial in the prevention of atherothrombotic events in adults with acute coronary syndromes (Deeks, 2011).
Optical Sensors and Biological Significance
Compounds with triazolopyrimidines have also been explored for their utility in creating optical sensors, owing to their ability to form both coordination and hydrogen bonds. These characteristics make them suitable for use as sensing probes, alongside their various biological and medicinal applications (Jindal & Kaur, 2021).
Anticancer and Antimicrobial Research
The anticancer and antimicrobial research realms have seen the development of numerous triazole and triazolopyrimidine derivatives. These compounds exhibit a range of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. The versatility in chemical modeling of these compounds has led to the identification of candidates with pronounced antibacterial and antifungal activities, highlighting their potential in addressing antibiotic resistance and neglected diseases (Ohloblina, 2022).
Catalysis and Pharmaceutical Synthesis
The role of triazolopyrimidines in catalysis and the synthesis of pharmaceuticals has been underscored by their incorporation into hybrid catalysts for developing pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are crucial for the medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications (Parmar, Vala, & Patel, 2023).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-10-4-2-9(3-5-10)8-11-15-16-12-14-6-1-7-17(11)12/h1-7H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMFJHBJYMUKND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N=C1)CC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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